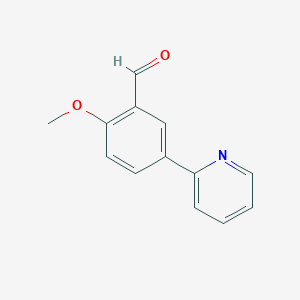

2-Methoxy-5-(pyridin-2-yl)benzaldehyde

Description

Properties

CAS No. |

163257-19-0 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-methoxy-5-pyridin-2-ylbenzaldehyde |

InChI |

InChI=1S/C13H11NO2/c1-16-13-6-5-10(8-11(13)9-15)12-4-2-3-7-14-12/h2-9H,1H3 |

InChI Key |

CGQZKVZSNWLPER-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=N2)C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Methoxy-5-(pyridin-2-yl)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and heterocycles. The compound can undergo various reactions, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to primary alcohols.

- Electrophilic Substitution : The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

These reactions enable the synthesis of derivatives that possess diverse biological activities and industrial applications .

Biological Applications

Pharmaceutical Research

Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and possess selective toxicity towards tumor cells while sparing normal cells .

Bioimaging Applications

A notable application involves the use of fluorescein conjugates derived from this compound for bioimaging. These conjugates have demonstrated low cytotoxicity and high cell permeability, making them suitable for imaging living cells. For example, a fluorescein-2-(pyridin-2-ylmethoxy)benzaldehyde conjugate has been developed for the selective detection of mercury ions in biological systems, showcasing its utility in environmental monitoring and cellular studies .

Industrial Applications

Dyes and Pigments Production

The compound is also employed in the production of dyes and pigments due to its vibrant color properties. Its derivatives are used to create materials with specific optical characteristics, which are valuable in various industrial applications such as textiles and coatings .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of synthesized derivatives of this compound on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Environmental Sensing

Another research project focused on the development of a fluorescent sensor based on a derivative of this compound for detecting heavy metals in water sources. The sensor demonstrated high selectivity for mercury ions over other metal ions, highlighting its potential for environmental applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Properties |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Facilitates diverse chemical reactions |

| Pharmaceutical Research | Antimicrobial and anticancer agents | Selective toxicity towards cancer cells |

| Bioimaging | Fluorescent probes for cellular imaging | Low cytotoxicity; effective detection of heavy metals |

| Industrial | Production of dyes and pigments | Vibrant colors; applicable in textiles and coatings |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The pyridin-2-yl group distinguishes 2-Methoxy-5-(pyridin-2-yl)benzaldehyde from analogs with alternative substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physical Property Comparison

Key Observations:

- Electronic Effects : Pyridin-2-yl substituents introduce electron-withdrawing characteristics, reducing aldehyde reactivity compared to electron-donating groups like methoxy. Thiophene analogs (e.g., 2-Methoxy-5-(thiophen-2-yl)benzaldehyde) exhibit stronger conjugation, altering UV-Vis absorption profiles .

- Lipophilicity : Trifluoromethyl-substituted derivatives (e.g., 2-Methoxy-5-(trifluoromethyl)benzaldehyde) show increased hydrophobicity, favoring membrane permeability in drug design .

- Synthetic Utility : Pyridinylvinyl-benzaldehydes (e.g., trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde) demonstrate planarity and extended conjugation, critical for optoelectronic materials .

Spectroscopic and Crystallographic Comparisons

- NMR Spectroscopy : The aldehyde proton in 2-Methoxy-5-(thiophen-2-yl)benzaldehyde resonates at δ 10.02 ppm, whereas pyridinyl analogs may show downfield shifts due to pyridine’s electron-withdrawing effect .

- Crystallography: trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde crystallizes in the monoclinic P21/c space group with unit cell parameters (a = 12.6674 Å, b = 7.2173 Å), indicating a non-planar structure. In contrast, trifluoromethyl derivatives exhibit tighter packing due to hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methoxy-5-(pyridin-2-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 2-methoxy-5-bromobenzaldehyde and pyridin-2-ylboronic acid. Optimize conditions by using a palladium catalyst (e.g., Pd(PPh₃)₄), anhydrous DMF as solvent, and inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography . For alternative routes, consider formylation of pre-functionalized pyridine intermediates using Vilsmeier-Haack conditions (POCl₃/DMF) .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent aldehyde oxidation. Avoid prolonged exposure to light, moisture, or high temperatures (>25°C). Use personal protective equipment (gloves, goggles) during handling, and ensure adequate ventilation to mitigate inhalation risks. Refer to safety data sheets (SDS) for hazard mitigation, including immediate rinsing with water upon skin/eye contact .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.0 ppm) and pyridine/methoxy substituents. Use deuterated solvents (CDCl₃ or DMSO-d₆) .

- FTIR : Identify key functional groups: C=O stretch (~1680–1710 cm⁻¹), aromatic C-H (~3000–3100 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~227.0953 g/mol for C₁₃H₁₁NO₂) .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in synthesized this compound?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Compare retention times with known impurities (e.g., unreacted boronic acid or brominated intermediates). For structural confirmation, isolate impurities via preparative HPLC and analyze via ¹H NMR or LC-MS/MS .

Q. What strategies mitigate side reactions during cross-coupling steps involving the pyridinyl moiety?

- Methodological Answer : To suppress undesired homo-coupling or deboronation:

- Use freshly distilled solvents (e.g., DMF) to eliminate moisture.

- Optimize catalyst loading (1–5 mol% Pd) and base (e.g., K₂CO₃ vs. Cs₂CO₃).

- Introduce protecting groups (e.g., silyl ethers) on reactive aldehyde sites prior to coupling .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic conditions : The aldehyde group may undergo hydration or acetal formation. Test stability in HCl (0.1–1 M) via NMR monitoring.

- Basic conditions : Aldehydes can undergo Cannizzaro reactions at high pH (>10). Avoid NaOH/KOH unless intentional.

- Oxidative conditions : Susceptible to oxidation to carboxylic acid; use antioxidants (e.g., BHT) in storage .

Q. How can discrepancies between computational and experimental data (e.g., rotational barriers) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.